1,3-Trisulfanedicarbothioamide, N,N'-dicyclohexyl-
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Overview
Description
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- is a chemical compound with the molecular formula C14H24N2S5. It is characterized by its unique structure, which includes multiple sulfur atoms and cyclohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- typically involves the reaction of dicyclohexylamine with carbon disulfide and sulfur. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds .
Scientific Research Applications
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving sulfur chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- involves its interaction with molecular targets and pathways that are sensitive to sulfur-containing compounds. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This mechanism is of particular interest in the development of new therapeutic agents and in the study of biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiocarbamates: These compounds share a similar sulfur-containing structure but differ in their specific functional groups and applications.
Thioamides: Thioamides have a similar amide structure but contain sulfur atoms in different positions.
Sulfonamides: These compounds contain sulfur and nitrogen atoms but have different chemical properties and applications.
Uniqueness
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- is unique due to its specific arrangement of sulfur atoms and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5439-70-3 |
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Molecular Formula |
C14H24N2S5 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
(cyclohexylcarbamothioyldisulfanyl) N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C14H24N2S5/c17-13(15-11-7-3-1-4-8-11)19-21-20-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChI Key |
RIPGNUGMXDIZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)SSSC(=S)NC2CCCCC2 |
Origin of Product |
United States |
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